molecular formula C11H15NO3 B3029252 2-amino-3-(2-ethoxyphenyl)propanoic Acid CAS No. 603105-66-4

2-amino-3-(2-ethoxyphenyl)propanoic Acid

Cat. No.: B3029252
CAS No.: 603105-66-4
M. Wt: 209.24 g/mol
InChI Key: BAXARNMSRZWGGW-UHFFFAOYSA-N
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Description

2-amino-3-(2-ethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3. It is a derivative of phenylalanine, where the phenyl group is substituted with an ethoxy group at the ortho position.

Scientific Research Applications

2-amino-3-(2-ethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Safety and Hazards

The safety data sheet for 2-amino-3-(2-ethoxyphenyl)propanoic Acid suggests that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(2-ethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form 2-ethoxy-β-nitrostyrene, which is then reduced to 2-ethoxyphenylacetaldehyde. This intermediate is further reacted with ammonium acetate and sodium cyanoborohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(2-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-amino-3-(2-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-amino-3-(2-hydroxyphenyl)propanoic acid
  • 2-amino-3-(2-methoxyphenyl)propanoic acid
  • 2-amino-3-(2-fluorophenyl)propanoic acid

Comparison: Compared to its analogs, 2-amino-3-(2-ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Properties

IUPAC Name

2-amino-3-(2-ethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXARNMSRZWGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314635
Record name 2-Ethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603105-66-4
Record name 2-Ethoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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